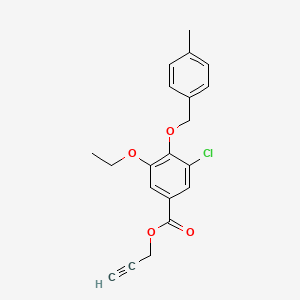

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate

Description

Systematic IUPAC Nomenclature and Substituent Analysis

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through hierarchical substitution rules applied to the parent benzoate system. The base structure is methyl benzoate, where the methyl group is replaced by a prop-2-yn-1-yl (propargyl) substituent. The benzene ring is further substituted at positions 3, 4, and 5 with chlorine, (4-methylbenzyl)oxy, and ethoxy groups, respectively.

Substituent prioritization follows the Cahn-Ingold-Prelog rules:

- Position 3 : Chlorine (-Cl), assigned the lowest possible number due to its higher atomic priority relative to oxygen-containing groups.

- Position 4 : (4-Methylbenzyl)oxy (-OCH₂C₆H₄CH₃), a complex ether substituent where the benzyl group is para-substituted with a methyl group.

- Position 5 : Ethoxy (-OCH₂CH₃), a simpler alkoxy group.

The propargyl ester group (-OCO₂C≡CH) at position 1 completes the structure. The full IUPAC name, prop-2-yn-1-yl 3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]benzoate , adheres to the 2013 Blue Book guidelines for fused substituents and ester prioritization.

| Substituent Position | Group | Priority |

|---|---|---|

| 1 | Prop-2-yn-1-yloxy | 1 |

| 3 | Chloro | 2 |

| 4 | (4-Methylbenzyl)oxy | 3 |

| 5 | Ethoxy | 4 |

Molecular Geometry and Conformational Isomerism

The compound’s geometry is influenced by steric and electronic interactions among its substituents. X-ray crystallography data from analogous alkynyl benzoates reveal key structural features:

- Ester carbonyl bond length : 1.247–1.255 Å, slightly elongated compared to typical esters (1.20 Å) due to conjugation with the alkyne.

- Alkyne bond : The C≡C bond in the propargyl group measures 1.18 Å, characteristic of sp-hybridized carbons.

- Dihedral angles : The (4-methylbenzyl)oxy group introduces a 13.02–33.80° twist relative to the benzene plane, minimizing steric clashes with the ethoxy group.

Conformational isomerism arises from:

- Rotation about the ester oxygen : Restricted by partial double-bond character (resonance stabilization), favoring a planar arrangement.

- Ethoxy group flexibility : Free rotation around the C-O bond generates staggered and eclipsed conformers.

- (4-Methylbenzyl)oxy orientation : The para-methyl group imposes a preferred equatorial orientation to avoid axial steric strain.

Density functional theory (DFT) calculations on similar systems predict a 1.2 kcal/mol energy barrier for ethoxy rotation, making conformational interconversion rapid at room temperature.

Comparative Analysis with Ortho-Alkynyl Benzoate Derivatives

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate belongs to a broader class of ortho-alkynyl benzoates, yet distinct features set it apart:

| Feature | This Compound | Typical Ortho-Alkynyl Benzoates |

|---|---|---|

| Alkyne Position | Propargyl ester | Directly attached to benzene |

| Substituent Pattern | 3-Cl, 4-OCH₂Ar, 5-OEt | 2-alkyne, 4/5-substituents |

| Reactivity | Moderate σ-activation | Strong π-activation |

Key distinctions include:

- Electronic effects : The propargyl ester’s electron-withdrawing nature reduces ring electron density (-I effect), unlike ortho-alkynes that enhance π-conjugation.

- Steric profile : The 4-(4-methylbenzyl)oxy group creates a bulkier environment than common ortho-methyl or methoxy groups, influencing catalytic cyclization kinetics.

- Synthetic utility : Unlike ortho-alkynyl benzoates used in gold-catalyzed cyclizations, this compound’s meta-chloro and para-ether groups favor nucleophilic aromatic substitution pathways.

Structural analogs such as methyl 3-chloro-5-ethoxy-4-(2-methylpropoxy)benzoate (Mol. Formula C₁₄H₁₉ClO₄) exhibit reduced steric hindrance but lack the alkyne’s click chemistry potential.

Properties

Molecular Formula |

C20H19ClO4 |

|---|---|

Molecular Weight |

358.8 g/mol |

IUPAC Name |

prop-2-ynyl 3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]benzoate |

InChI |

InChI=1S/C20H19ClO4/c1-4-10-24-20(22)16-11-17(21)19(18(12-16)23-5-2)25-13-15-8-6-14(3)7-9-15/h1,6-9,11-12H,5,10,13H2,2-3H3 |

InChI Key |

TXIGHDLPKRWQEP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

The synthesis of Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate typically follows a multi-step sequence involving esterification, etherification, and purification processes. The key synthetic strategies are outlined below based on diverse research findings and industrial practices.

Starting Materials

- 3-chloro-5-ethoxy-4-hydroxybenzoic acid (or 3-chloro-5-ethoxybenzoic acid with a protected hydroxy group)

- Propargyl bromide or propargyl alcohol

- 4-methylbenzyl alcohol or 4-methylbenzyl bromide

- Bases such as potassium carbonate or potassium tert-butoxide

- Catalysts for coupling or etherification reactions

Stepwise Synthesis

Esterification to Form the Propargyl Ester

The initial step involves esterification of the 3-chloro-5-ethoxybenzoic acid with propargyl bromide or propargyl alcohol to introduce the prop-2-yn-1-yl ester group. This is commonly achieved under basic conditions using potassium carbonate as the base in an aprotic solvent.

- Reaction:

3-chloro-5-ethoxybenzoic acid + propargyl bromide → prop-2-yn-1-yl 3-chloro-5-ethoxybenzoate - Conditions:

Potassium carbonate, acetone or DMF, room temperature to reflux - Notes:

Monitoring by TLC or HPLC is essential to avoid over-esterification or side reactions.

Alternatively, Mitsunobu esterification can be employed using propargyl alcohol with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), which offers stereochemical control and mild conditions.

Etherification to Install the 4-Methylbenzyl Ether

The next critical step is the etherification of the phenolic hydroxyl group at the 4-position with 4-methylbenzyl alcohol or 4-methylbenzyl bromide. Williamson ether synthesis is the preferred method, involving alkylation under basic conditions.

- Reaction:

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-hydroxybenzoate + 4-methylbenzyl bromide → this compound - Conditions:

Potassium tert-butoxide or potassium carbonate, DMF or DMSO, 50–80°C - Notes:

The bulky 4-methylbenzyl group requires optimization of reaction time and temperature to prevent side reactions.

Purification

The crude product is purified typically by silica gel column chromatography using hexane/ethyl acetate gradients. High-performance liquid chromatography (HPLC) may be employed for analytical purity confirmation.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Propargyl bromide, K2CO3, acetone | 25–60°C | 4–8 hours | 75–85 | Monitor by TLC; avoid over-esterification |

| Etherification | 4-methylbenzyl bromide, KOtBu, DMF | 50–80°C | 6–12 hours | 70–80 | Bulky group; optimize temperature |

| Purification | Silica gel chromatography | Ambient | — | — | Hexane/EtOAc gradient |

Mechanistic Insights and Stability Considerations

- The esterification proceeds via nucleophilic substitution of the carboxylate anion on propargyl bromide.

- Etherification occurs through Williamson ether synthesis, where the phenolate ion attacks the benzyl bromide electrophile.

- The bulky 4-methylbenzyl ether group imparts steric hindrance, slowing substitution reactions at adjacent positions.

- Thermal stability is limited; degradation occurs above 150°C.

- The propargyl ester is sensitive to hydrolysis under alkaline conditions (pH > 10) and acid-mediated ether cleavage may occur under strong acidic conditions (e.g., HBr/AcOH).

Analytical Characterization

- NMR Spectroscopy:

- $$^{1}H$$ NMR shows characteristic propargyl proton triplet near δ 2.5 ppm.

- Aromatic protons and methyl groups on the benzyl ether appear with distinct splitting patterns.

- Mass Spectrometry:

- High-resolution MS confirms molecular ion peaks ([M+H]$$^+$$, [M+Na]$$^+$$).

- X-ray Crystallography:

- Used to confirm stereochemistry and bond lengths in crystalline samples.

Summary Table of Key Synthetic Steps

| Synthetic Step | Starting Material | Reagents & Catalysts | Conditions | Product Yield (%) | Key Notes |

|---|---|---|---|---|---|

| Esterification | 3-chloro-5-ethoxybenzoic acid | Propargyl bromide, K2CO3 | Acetone, 25–60°C, 4–8 h | 75–85 | Base-mediated nucleophilic substitution |

| Etherification | Prop-2-yn-1-yl 3-chloro-5-ethoxybenzoate | 4-methylbenzyl bromide, KOtBu | DMF, 50–80°C, 6–12 h | 70–80 | Williamson ether synthesis |

| Purification | Crude product | Silica gel chromatography | Ambient | — | Hexane/ethyl acetate gradient |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent at position 3 of the benzoate ring is highly electrophilic, enabling nucleophilic aromatic substitution (SNAr) under basic conditions. Reported reactions include:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 80°C | 3-methoxy derivative | 72% | |

| Amines (e.g., piperidine) | EtOH, reflux, 12h | 3-aminobenzamide analogs | 58–65% |

-

Mechanistic Insight : The reaction proceeds via deprotonation of the nucleophile, followed by attack at the chloro-bearing carbon, facilitated by electron-withdrawing effects of the adjacent ethoxy and ester groups.

Alkyne-Based Transformations

The propargyl ester moiety participates in alkyne-specific reactions:

Catalytic Hydrogenation

-

Conditions : H₂ (1 atm), 10% Pd/C, EtOAc, 25°C

-

Outcome : Reduction of the triple bond to a single bond, yielding the saturated propyl ester derivative.

Cycloaddition Reactions

The terminal alkyne undergoes Huisgen azide-alkyne cycloaddition (CuAAC):

-

Reagents : Sodium azide, Cu(I) catalyst, DMF/H₂O

-

Product : Triazole-linked conjugates (used in drug discovery).

Ester Hydrolysis

The propargyl ester is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Product | Notes |

|---|---|---|

| 1M NaOH, MeOH/H₂O, 60°C | 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoic acid | Complete hydrolysis in 4h |

| Conc. HCl, reflux | Same product, but with longer reaction time | Lower selectivity due to competing ether cleavage |

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O, 90°C

-

Product : Biaryl derivatives (used in material science).

Sonogashira Coupling

-

Reagents : Terminal alkynes, PdCl₂(PPh₃)₂, CuI, Et₃N

Ether Cleavage and Functionalization

The methylbenzyl ether group can be cleaved under strong acidic conditions (e.g., HBr/AcOH), yielding a phenolic intermediate. This site has been further alkylated or acylated to introduce diverse substituents .

Oxidation Reactions

The propargyl group is oxidized to a ketone using Hg(II) salts:

-

Reagents : Hg(OAc)₂, H₂O/THF

-

Product : 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoyl ketone (used in heterocycle synthesis).

Mechanistic and Stability Considerations

-

Steric Effects : The bulky 4-methylbenzyl ether group slows reactions at the para position of the benzoate ring.

-

Thermal Stability : Degradation occurs above 150°C, limiting high-temperature applications.

-

pH Sensitivity : Rapid hydrolysis in alkaline media (pH > 10).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzoate compounds have been evaluated for their efficacy against various cancer cell lines. In vitro studies indicated that modifications in the benzoate structure can lead to significant inhibition of cancer cell proliferation. The compound's structural features may enhance its interaction with biological targets involved in cancer progression, making it a candidate for further development as an anticancer drug .

Antimicrobial Properties

The compound's derivatives have also been assessed for antimicrobial activity. Research indicates that certain structural modifications can enhance the efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the chloro and ethoxy groups appears to play a crucial role in the antimicrobial action, suggesting that this compound could be further explored for use in treating infections caused by resistant strains .

Polymer Chemistry

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate can be utilized as a monomer in polymer synthesis. Its unique alkyne functional group allows for click chemistry reactions, facilitating the formation of new polymeric materials with tailored properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Photovoltaic Materials

The compound's derivatives have been investigated for their potential use in organic photovoltaic devices. The incorporation of such compounds into photovoltaic systems can improve charge transport properties and overall device efficiency due to their electronic characteristics. Research is ongoing to optimize these compounds for better performance in solar energy applications .

Case Studies

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the ester and ether groups can participate in hydrogen bonding and hydrophobic interactions, while the prop-2-yn-1-yl group can undergo click reactions to form stable triazole linkages.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison

The following structurally related benzoate esters are analyzed (Table 1):

Table 1: Structural and Functional Comparison

Functional Group Analysis

Alkyne vs. Alkene Esters

- Ethyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate : The propenyl group (C=C) may increase flexibility but reduce metabolic stability compared to the alkyne .

Substituent Effects

- Chloro vs. In contrast, hydroxy/methoxy groups (e.g., in ) improve solubility but reduce steric bulk .

- 4-Methylbenzyloxy vs. Isoxazole/Phenethoxy : The 4-methylbenzyloxy group in the target compound provides significant hydrophobicity, likely improving membrane permeability but reducing aqueous solubility. Isoxazole (I-6473) and phenethoxy groups () introduce heterocyclic or aromatic interactions, which may enhance target specificity .

Conformational Stability

- Poly(p-ethylene oxybenzoate) oligomers exhibit a trans conformation in ethylene glycol linkages, as confirmed by infrared spectroscopy . This suggests that the ethoxy and 4-methylbenzyloxy groups in the target compound may similarly stabilize a planar ester conformation, influencing crystallinity or thermal stability.

Research Findings and Implications

Metabolic Stability : The chloro and alkyne groups in the target compound may confer resistance to enzymatic degradation compared to hydroxyl- or alkene-containing analogs .

Biological Activity: Thiazolidinone derivatives (e.g., ) are associated with enzyme inhibition (e.g., PPARγ agonists), suggesting that the target compound’s substituents could be optimized for similar pathways .

Material Science : The trans-conformation preference in poly(p-ethylene oxybenzoate) () implies that the target compound’s benzoate core may exhibit stable crystalline phases under specific conditions.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate, and what methodologies are commonly employed?

- Methodology : Synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:

Esterification : React 3-chloro-5-ethoxy-4-hydroxybenzoic acid with propargyl alcohol under Mitsunobu conditions (e.g., DIAD, PPh3) to introduce the prop-2-yn-1-yl ester group .

Etherification : Protect the 4-hydroxy group via Williamson ether synthesis using 4-methylbenzyl bromide in the presence of a base (e.g., K2CO3) .

- Critical Steps : Monitor reaction progress using TLC or HPLC to avoid over-alkylation. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement), particularly for confirming stereochemistry and bond lengths .

- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions. For example, the propargyl proton appears as a triplet (δ ~2.5 ppm), and the 4-methylbenzyl group shows aromatic splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Handling :

- Avoid skin/eye contact and inhalation. Use nitrile gloves, lab coats, and safety goggles compliant with OSHA/EN166 standards .

- Work in a fume hood with local exhaust ventilation to minimize vapor exposure .

Q. How are the compound’s solubility and stability profiles determined experimentally?

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, EtOH, water) at 25°C. Quantify saturation points via UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via HPLC and identify degradation products using LC-MS .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of this compound, particularly in propargyl ester formation?

- Challenge : Propargyl groups are prone to polymerization under acidic/basic conditions.

- Solutions :

- Use mild, anhydrous conditions (e.g., DCC/DMAP coupling) for esterification to minimize side reactions .

- Add stabilizers like hydroquinone (0.1% w/w) to inhibit radical-induced polymerization .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

- Data Collection : Optimize crystal growth via vapor diffusion (e.g., DMF/water). Collect high-resolution data (≤1.0 Å) to resolve electron density maps.

- Refinement : Use SHELXL’s TWIN/BASF commands to model disorder in flexible groups (e.g., ethoxy side chains) . Validate with Rfree residuals (<0.25).

Q. What computational approaches predict the compound’s reactivity or intermolecular interactions?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electronic effects (e.g., charge distribution on the chloro and ethoxy groups) .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Focus on π-π stacking between the 4-methylbenzyl group and hydrophobic pockets .

Q. How are contradictions in spectral data (e.g., NMR vs. XRD) resolved for this compound?

- Case Example : If XRD shows a planar benzoate ring but NMR suggests slight distortion:

- Re-examine NMR sample preparation (e.g., solvent polarity, temperature).

- Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering) .

- Cross-validate with IR spectroscopy (C=O stretching frequencies) .

Q. What methodologies evaluate the compound’s potential bioactivity in preclinical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.